An In-depth Technical Guide to the Physicochemical Properties of N-isopropyl-2-(naphthalen-1-yloxy)acetamide
An In-depth Technical Guide to the Physicochemical Properties of N-isopropyl-2-(naphthalen-1-yloxy)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-isopropyl-2-(naphthalen-1-yloxy)acetamide is a synthetic organic compound featuring a naphthalene core linked via an ether bond to an N-isopropyl-substituted acetamide moiety. While specific experimental data for this exact molecule is not extensively available in public literature, its structural components suggest potential applications in medicinal chemistry and materials science. The naphthalene group provides a large, hydrophobic surface area, while the acetamide portion introduces polarity and hydrogen bonding capabilities. The isopropyl group further modulates its lipophilicity. Understanding the physicochemical properties of this compound is paramount for its potential application in research and drug development, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.
This guide provides a comprehensive overview of the predicted physicochemical properties of N-isopropyl-2-(naphthalen-1-yloxy)acetamide, based on the analysis of its constituent functional groups and data from structurally related compounds. Furthermore, it outlines detailed, state-of-the-art experimental protocols for the empirical determination of these crucial parameters, empowering researchers to validate the predicted properties and build a robust data package for their specific applications.
Predicted Physicochemical Properties
The physicochemical properties of N-isopropyl-2-(naphthalen-1-yloxy)acetamide can be predicted by considering its distinct structural features: a large, aromatic naphthalene ring system, a flexible ether linkage, and a polar secondary amide group with an isopropyl substituent.
| Property | Predicted Value/Range | Rationale and Comparative Insights |
| Molecular Formula | C₁₅H₁₇NO₂ | Based on its chemical structure. |
| Molecular Weight | 243.30 g/mol | Calculated from the molecular formula.[1] |
| Appearance | White to off-white solid | Typical for small organic molecules with extended aromatic systems. |
| Melting Point (°C) | 100 - 150 | The presence of the naphthalene ring and the amide group suggests a crystalline solid with a relatively high melting point compared to simple alkanes. For comparison, the related compound 1-isopropylamino-3-(naphthalen-1-yloxy)-propan-2-ol has a melting point of 163-164 °C.[2] |
| Boiling Point (°C) | > 350 | A high boiling point is expected due to the molecular weight and polar functional groups. |
| Solubility | The molecule possesses both hydrophobic (naphthalene) and hydrophilic (amide) regions, suggesting amphiphilic character.[3] | |
| Water | Low | |
| Polar Aprotic Solvents (DMSO, DMF) | High | |
| Polar Protic Solvents (Methanol, Ethanol) | Moderate to High | |
| Nonpolar Solvents (Hexane, Toluene) | Low | |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | This predicted range reflects a balance between the lipophilic naphthalene ring and the hydrophilic amide group. For comparison, N-Isopropyl-2-naphthamide has a calculated LogP of 2.978.[4] |
| pKa | ~17 (amide N-H) | The amide proton is weakly acidic, with a pKa value typical for secondary amides. |
Experimental Determination of Physicochemical Properties
To establish a definitive physicochemical profile for N-isopropyl-2-(naphthalen-1-yloxy)acetamide, empirical determination of the above properties is essential. The following section provides detailed, step-by-step methodologies for key experiments.
Workflow for Physicochemical Characterization
Caption: Workflow for synthesis, characterization, and physicochemical profiling.
Synthesis and Purification
A plausible synthetic route for N-isopropyl-2-(naphthalen-1-yloxy)acetamide is the Williamson ether synthesis followed by amidation.
Step 1: Synthesis of 2-(naphthalen-1-yloxy)acetic acid
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To a solution of 1-naphthol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.
-
Add ethyl chloroacetate dropwise and heat the reaction mixture to reflux for several hours.
-
After cooling, filter the mixture and evaporate the solvent.
-
Hydrolyze the resulting ester with a base (e.g., NaOH) in an aqueous/alcoholic solution.
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Acidify the reaction mixture to precipitate 2-(naphthalen-1-yloxy)acetic acid.
-
Filter, wash with water, and dry the product.
Step 2: Synthesis of N-isopropyl-2-(naphthalen-1-yloxy)acetamide
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Dissolve 2-(naphthalen-1-yloxy)acetic acid in an anhydrous solvent (e.g., dichloromethane).
-
Add a coupling agent (e.g., DCC, HBTU) and an amine base (e.g., triethylamine).
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Add isopropylamine to the reaction mixture and stir at room temperature overnight.
-
Filter the reaction mixture and wash the organic layer with dilute acid, base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Accurately weigh 1-3 mg of the purified solid into an aluminum DSC pan.
-
Crimp the pan with a lid.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset temperature of the melting endotherm.
Solubility Determination by the Shake-Flask Method
-
Add an excess amount of N-isopropyl-2-(naphthalen-1-yloxy)acetamide to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Allow the suspension to settle, or centrifuge to separate the solid phase.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
The solubility is calculated from the concentration in the saturated solution.
LogP Determination by the Shake-Flask Method
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Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).
-
Add a small volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.
-
Shake the funnel vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the LogP value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Workflow for LogP Determination
Caption: Experimental workflow for LogP determination via the shake-flask method.
Potential Biological and Pharmacological Relevance
While direct biological data for N-isopropyl-2-(naphthalen-1-yloxy)acetamide is scarce, the structural motifs present in the molecule are found in numerous biologically active compounds.
-
Naphthalene Derivatives: The naphthalene core is a common scaffold in medicinal chemistry. For instance, some naphthalimide derivatives exhibit the ability to intercalate into DNA and have been investigated as anticancer agents.[5]
-
Acetamide Derivatives: The acetamide functionality is present in many pharmaceuticals. Certain N-(naphthalen-2-yl)acetamide derivatives have demonstrated antiproliferative activities against various human cancer cell lines.[6] Additionally, some acetamide derivatives have shown antioxidant and potential anti-inflammatory activity.[7]
-
Isopropyl Group: The N-isopropyl group can influence the compound's lipophilicity and metabolic stability. The inclusion of isopropyl groups can enhance bioavailability and therapeutic efficacy in some drug candidates.[8]
Given these precedents, N-isopropyl-2-(naphthalen-1-yloxy)acetamide could be a candidate for screening in anticancer, anti-inflammatory, or antioxidant assays.
Conclusion
This technical guide provides a foundational understanding of the predicted physicochemical properties of N-isopropyl-2-(naphthalen-1-yloxy)acetamide and detailed protocols for their experimental validation. While the lack of extensive public data on this specific compound necessitates a predictive approach, the information and methodologies presented herein offer a robust framework for researchers to initiate their investigations. The structural relationship to known bioactive molecules suggests that N-isopropyl-2-(naphthalen-1-yloxy)acetamide may possess interesting pharmacological properties, warranting further exploration in drug discovery and development programs.
References
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Di Sarno, V., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. [Link]
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Hsieh, M.-C., et al. (2013). Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. European Journal of Medicinal Chemistry. [Link]
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PubChem. Acetamide, N-1-naphthalenyl-. [Link]
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